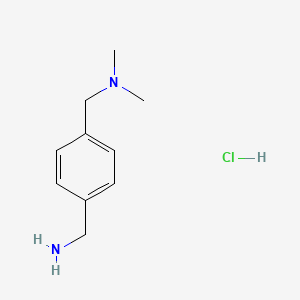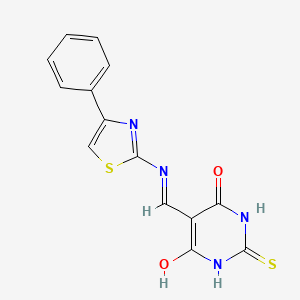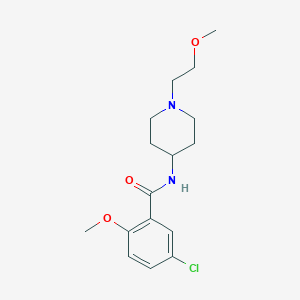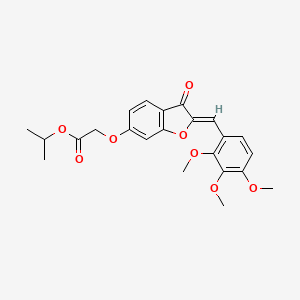
1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride" is a derivative of benzylamine with potential applications in various fields, including medical imaging and polymer synthesis. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for their binding affinity to biological targets or for their physical properties when incorporated into polymers.
Synthesis Analysis
In the first paper, a series of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine were synthesized to explore their potential as PET serotonin transporter ligands . These compounds were synthesized by substituting the phenylthiophenyl core structure and were found to exhibit high binding affinity to the human brain serotonin transporter (SERT). The synthesis involved methylation of monomethyl precursors with radiochemical yields ranging from 11% to 28%.
The second paper describes the synthesis of a related compound, "1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride," which was synthesized from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination . The structure of the synthesized compound was confirmed using various analytical techniques.
Molecular Structure Analysis
The molecular structure of compounds related to "1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride" has been characterized using techniques such as UV, IR, ^1HNMR, MS, and elemental analysis . These techniques help in confirming the structure of the synthesized compounds and in understanding the position of substituents on the aromatic ring, which is crucial for their biological activity and physical properties.
Chemical Reactions Analysis
The compounds discussed in the papers undergo various chemical reactions, including halogenation and methylation, which are critical for their intended applications . The reactivity of these compounds can be attributed to the presence of amino and methylene groups, which are also present in "1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structure. For instance, the fluorinated aromatic diamine monomer discussed in the third paper was used to synthesize a series of fluorine-containing polyimides with good solubility in polar organic solvents and excellent thermal stability . These properties are essential for their application in high-performance materials.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
- The compound has been identified as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist, effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Crystal Structure Analysis
- The crystal structures of certain phenolic Mannich bases related to this compound have been determined using X-ray diffraction, contributing to a deeper understanding of intra- and intermolecular hydrogen bonding (Słowikowska et al., 1994).
Monoamine Oxidase B Inactivators
- 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a class including derivatives of this compound, have been synthesized and identified as new monoamine oxidase B inactivators, offering potential in neuroscience research (Ding & Silverman, 1992).
Cytotoxic and Anticancer Activities
- A series of related compounds demonstrated marked cytotoxicity towards human tumor cell lines, indicating potential in cancer research and therapy (Dimmock et al., 1998).
Physostigmine-like Action
- The compound has been investigated for physostigmine-like action, highlighting its potential use in neuropharmacology (Aeschlimann & Reinert, 1931).
Biological Activity
- The compound has been part of studies focusing on its anti-inflammatory and antimicrobial activities, showcasing its diverse applicative potential in medical science (Ahmed, 2017).
Propriétés
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCMEOQPOFYDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)
![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)


![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)





![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)